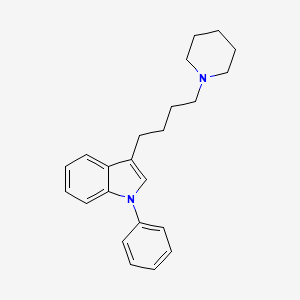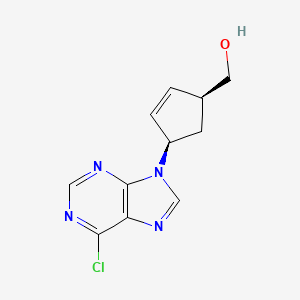
(+-)-(1alpha,4alpha)-4-(6-chloro-9H-purin-9-yl)-2-cyclopentenylcarbinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(±)-(1alpha,4alpha)-4-(6-chloro-9H-purin-9-yl)-2-cyclopentenylcarbinol is a complex organic compound that features a purine base attached to a cyclopentenylcarbinol structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-(1alpha,4alpha)-4-(6-chloro-9H-purin-9-yl)-2-cyclopentenylcarbinol typically involves multi-step organic synthesis. The process begins with the preparation of the purine base, which is then chlorinated to introduce the chloro group at the 6-position. The cyclopentenylcarbinol moiety is synthesized separately and then coupled with the chlorinated purine base under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反応の分析
Types of Reactions
(±)-(1alpha,4alpha)-4-(6-chloro-9H-purin-9-yl)-2-cyclopentenylcarbinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chloro group on the purine base can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could result in a variety of substituted purine derivatives.
科学的研究の応用
(±)-(1alpha,4alpha)-4-(6-chloro-9H-purin-9-yl)-2-cyclopentenylcarbinol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with unique properties.
Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases, including cancer and viral infections.
Industry: The compound could be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of (±)-(1alpha,4alpha)-4-(6-chloro-9H-purin-9-yl)-2-cyclopentenylcarbinol involves its interaction with molecular targets such as enzymes or receptors. The purine base can mimic natural nucleotides, allowing the compound to interfere with biological processes like DNA replication or protein synthesis. The cyclopentenylcarbinol moiety may enhance the compound’s binding affinity or stability, contributing to its overall biological activity.
類似化合物との比較
Similar Compounds
Allylamine: An organic compound with a similar amine group but a different overall structure.
2-Chloro-4-fluorophenol: A compound with a chloro and fluoro group attached to a phenol ring, used in various chemical applications.
Uniqueness
(±)-(1alpha,4alpha)-4-(6-chloro-9H-purin-9-yl)-2-cyclopentenylcarbinol is unique due to its combination of a purine base and a cyclopentenylcarbinol structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with biological molecules in ways that similar compounds cannot.
特性
CAS番号 |
118237-77-7 |
|---|---|
分子式 |
C11H11ClN4O |
分子量 |
250.68 g/mol |
IUPAC名 |
[(1S,4R)-4-(6-chloropurin-9-yl)cyclopent-2-en-1-yl]methanol |
InChI |
InChI=1S/C11H11ClN4O/c12-10-9-11(14-5-13-10)16(6-15-9)8-2-1-7(3-8)4-17/h1-2,5-8,17H,3-4H2/t7-,8+/m1/s1 |
InChIキー |
FAULCZNVQKAPHC-SFYZADRCSA-N |
異性体SMILES |
C1[C@@H](C=C[C@@H]1N2C=NC3=C2N=CN=C3Cl)CO |
正規SMILES |
C1C(C=CC1N2C=NC3=C2N=CN=C3Cl)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


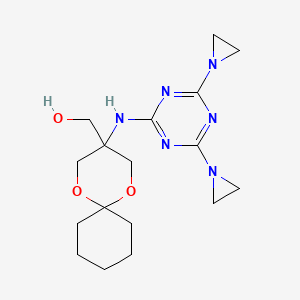
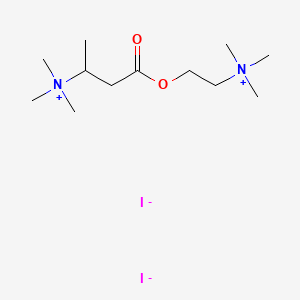
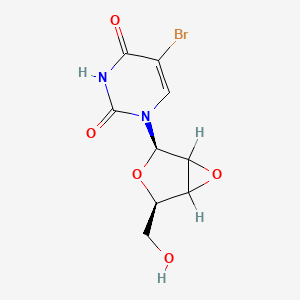


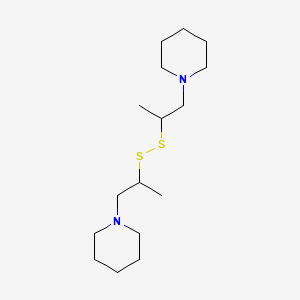
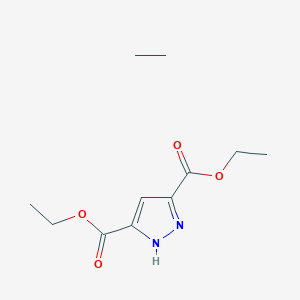
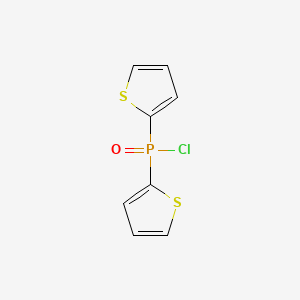
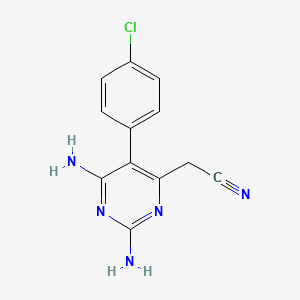


![N-[3-(2-{[5-({4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl}oxy)pentyl]oxy}ethoxy)propanoyl]-3-methyl-L-valyl-(4R)-4-hydroxy-N-[4-(4-methyl-1,3-thiazol-5-yl)benzyl]-L-prolinamide](/img/structure/B15196516.png)

